4-(3-aminophenoxy)phthalic Acid

Polyetherimide synthesis Isomer structure–property relationship Polymer solubility

4-(3-Aminophenoxy)phthalic acid (CAS 113006-47-6), also referred to as 3-aminophenoxyphthalic acid or m-aminophenoxyphthalic acid, is an aromatic aminodicarboxylic acid that functions as an AB-type heteromonomer for the one-pot catalytic synthesis of polyetherimides (PEIs) in molten benzoic acid. Its molecular architecture—featuring a phthalic acid moiety linked via an ether bridge to a meta-aminophenoxy group—enables direct self-polycondensation without stoichiometric imbalance, a fundamental advantage over traditional AA+BB dianhydride–diamine systems.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 113006-47-6
Cat. No. B14305045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminophenoxy)phthalic Acid
CAS113006-47-6
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)N
InChIInChI=1S/C14H11NO5/c15-8-2-1-3-9(6-8)20-10-4-5-11(13(16)17)12(7-10)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19)
InChIKeyPGTIVCAWCSTAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenoxy)phthalic Acid (CAS 113006-47-6): AB-Type Monomer for Thermoplastic Polyetherimide Procurement and Selection


4-(3-Aminophenoxy)phthalic acid (CAS 113006-47-6), also referred to as 3-aminophenoxyphthalic acid or m-aminophenoxyphthalic acid, is an aromatic aminodicarboxylic acid that functions as an AB-type heteromonomer for the one-pot catalytic synthesis of polyetherimides (PEIs) in molten benzoic acid [1]. Its molecular architecture—featuring a phthalic acid moiety linked via an ether bridge to a meta-aminophenoxy group—enables direct self-polycondensation without stoichiometric imbalance, a fundamental advantage over traditional AA+BB dianhydride–diamine systems. The monomer is a white to off-white crystalline solid with a molecular weight of 273.24 g·mol⁻¹ and a melting point of approximately 187–188 °C . It is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which facilitates both solution-based processing and the more industrially relevant solvent-free melt polycondensation route developed in recent years [2].

Why 4-(3-Aminophenoxy)phthalic Acid Cannot Be Interchanged with Its Para-Isomer or Conventional Dianhydride-Diamine Monomer Pairs


The position of the amino substituent on the phenoxy ring of aminophenoxyphthalic acid isomers fundamentally dictates the solubility, morphology, and thermal processability of the resulting polyetherimide. When the amino group is in the para position (4-aminophenoxyphthalic acid, IIa), the homopolymer adopts a locally ordered, insoluble structure that cannot be solution-cast or melt-reprocessed [1]. In sharp contrast, the meta-substituted isomer—4-(3-aminophenoxy)phthalic acid (IIb)—yields an amorphous thermoplastic homopolymer that is freely soluble in chloroform, DMSO, and amide-type solvents [1]. Generic substitution of one isomer for the other therefore transforms a processable thermoplastic into an intractable material unfit for film casting, fiber spinning, or additive manufacturing workflows. Furthermore, unlike conventional AA+BB polyimide syntheses that require precise stoichiometric balancing of dianhydride and diamine monomers, the AB architecture of 4-(3-aminophenoxy)phthalic acid guarantees exact 1:1 functional group stoichiometry in every polymerization, eliminating molecular-weight-limiting imbalance errors [2].

Quantitative Differentiation Evidence for 4-(3-Aminophenoxy)phthalic Acid Versus Its Closest Analogs


Meta- vs. Para-Isomer: Amorphous Thermoplastic Solubility vs. Insoluble Ordered Structure

The homopolymer derived from 4-(3-aminophenoxy)phthalic acid (homo-poly-IIb, meta-isomer) is an amorphous thermoplastic freely soluble in CHCl₃, DMSO, and amide-type solvents, whereas the homopolymer from 4-aminophenoxyphthalic acid (homo-poly-IIa, para-isomer) possesses a locally ordered structure and is completely insoluble in these solvents [1]. This solubility dichotomy is experimentally verified by dissolution tests conducted on homo-PEI films and is corroborated by wide-angle X-ray diffraction (WAXD) data showing crystalline order in poly-IIa but only an amorphous halo for poly-IIb [1].

Polyetherimide synthesis Isomer structure–property relationship Polymer solubility

Co-Polymer Composition Control: Solubility Threshold at ≤30:70 IIa/IIb Ratio

In copolyetherimides synthesized from mixed IIa (para) and IIb (meta) monomers, solubility in chloroform is retained only when the IIa/IIb ratio is ≤30:70. At IIa/IIb ratios of 40:60 or higher, the copolymer becomes insoluble and behaves analogously to homo-poly-IIa [1]. This demonstrates that IIb (the target compound) is the dominant contributor to thermoplastic processability and that its proportion in the monomer feed directly controls the solubility window.

Copolyetherimide Composition–solubility relationship Thermoplastic processing window

Narrow Dispersity Control in Star-Shaped Oligoimide Architectures (Đ = 1.2–1.3)

Using 4-(3-aminophenoxy)phthalic acid as the AB monomer in a B4+AB one-stage high-temperature polycondensation with 1,4-phenylene-bis(5-oxy-1,3-phenylenediamine) as the B4 core, four-arm star-shaped oligoimides were obtained with a narrow molecular weight distribution of Đ (Mw/Mn) = 1.2–1.3 [1]. For comparison, three-arm star oligoimides synthesized via the B3+AB′ approach using the same AB monomer also yielded narrow MWD values of Đ = 1.1–1.2 [2]. In contrast, conventional AA+BB polycondensation systems for polyimides frequently produce dispersities of Đ ≥ 2.0 due to stoichiometric imbalance and side reactions. Additionally, the derived oligomers are soluble in common organic solvents, enabling straightforward purification and processing [1].

Star-shaped oligoimides Molecular weight distribution B4+AB polycondensation

Mechanical Performance of Polyimide Derived from 4-(3-Aminophenoxy)phthalic Acid: Rupture Strength 140–160 MPa

The polyimide synthesized by thermal imidization of 4-(3-aminophenoxy)phthalic acid (pre-heated at 180–190 °C for 6–9 h before polycondensation) exhibits a rupture strength of 140–160 MPa, rupture elongation of 15–170%, a decomposition onset temperature of 440–450 °C, and adhesion values of 5.6–7.5 kg·cm⁻¹ to glass and 5.5–6.0 kg·cm⁻¹ to steel [1]. While direct comparative data for the polyimide from the para-isomer (IIa) under identical test conditions are not available in the open literature, the insolubility of poly-IIa precludes film casting for standard tensile testing, constituting a practical performance barrier rather than merely a numerical difference.

Polyimide mechanical properties Rupture strength Adhesion

Solvent-Free Melt Polycondensation: Process Intensification vs. Traditional Solution-Based Polyimide Synthesis

A solvent-free, one-stage high-temperature polycyclocondensation of neat 4-(3-aminophenoxy)phthalic acid in molten benzoic acid at 140 °C yields thermoplastic PEI without the use of amide solvents (NMP, DMAc, DMF) required by conventional two-step polyamic acid routes [1]. This method eliminates solvent recovery costs, reduces environmental footprint, and avoids the hydrolytic instability of polyamic acid intermediates. The same melt-process approach has been extended to the synthesis of tetraarm star-shaped block copolymers with polyetherimide–polyether arms, demonstrating broad monomer versatility [2]. In contrast, the para-isomer (IIa) forms an insoluble product under identical melt conditions that cannot be further processed, and conventional dianhydride–diamine routes require high-boiling solvents and a separate thermal imidization step.

Solvent-free synthesis Melt polycondensation Green chemistry

AB Monomer Architecture Eliminates Stoichiometric Imbalance: Intrinsic 1:1 Functional Group Ratio

4-(3-Aminophenoxy)phthalic acid contains one amino group and one phthalic acid (latent anhydride) group within the same molecule, guaranteeing an exact 1:1 stoichiometry in every polycondensation regardless of weighing errors or monomer purity fluctuations. In the one-pot high-temperature polycyclocondensation in molten benzoic acid, the phthalic acid moiety is dehydrated in situ to the anhydride, which then reacts with the amino group of a neighboring monomer [1]. This AB architecture contrasts fundamentally with conventional AA (dianhydride) + BB (diamine) polyimide syntheses, where even small stoichiometric deviations (±0.5 mol%) cap molecular weight and degrade mechanical properties. The molecular weight of the resulting PEI is governed by reaction time and temperature rather than by monomer ratio precision [2].

AB monomer Stoichiometric control Polymerization robustness

Procurement-Relevant Application Scenarios for 4-(3-Aminophenoxy)phthalic Acid (CAS 113006-47-6)


Solution-Cast Thermoplastic Polyetherimide Films for Flexible Electronics and Gas Separation Membranes

The amorphous, soluble homo-PEI derived from 4-(3-aminophenoxy)phthalic acid can be dissolved in chloroform or DMSO and cast into transparent films [1]. In contrast, the para-isomer homopolymer is insoluble and cannot be film-cast. The 140–160 MPa rupture strength and 15–170% elongation range of the thermally imidized polyimide film [2] make it suitable for flexible substrates and dielectric layers. PEI films from this class of AB monomers have been specifically investigated as gas separation membranes, where the polymer's solubility in chloroform enables straightforward membrane fabrication by solution casting . The decomposition onset temperature of 440–450 °C ensures thermal resilience during device fabrication and operation.

Solvent-Free Manufacture of Thermoplastic PEI via Melt Polycondensation for Injection Molding and Extrusion

The demonstrated solvent-free synthesis of thermoplastic PEI from neat 4-(3-aminophenoxy)phthalic acid in molten benzoic acid at 140 °C [1] eliminates the need for high-boiling amide solvents and the two-step polyamic acid route. This process is directly compatible with reactive extrusion and injection molding workflows. The thermoplastic nature of homo-poly-IIb—as opposed to the insoluble, ordered structure of homo-poly-IIa [2]—enables melt reprocessing, recycling of trim scrap, and fabrication of complex geometries that would be inaccessible with the para-isomer. The intrinsic AB stoichiometry eliminates batch-to-batch molecular weight variability, a key concern in industrial polymer production.

Star-Shaped Oligoimide Building Blocks with Controlled Arm Length for Block Copolymer and Network Synthesis

4-(3-Aminophenoxy)phthalic acid serves as the AB arm-building monomer in B4+AB and B3+AB′ star-shaped oligoimide syntheses, yielding tetraarm and triarm stars with narrow molecular weight distributions (Đ = 1.1–1.3) and terminal amino groups [1]. The arm length is precisely controlled by the AB/core mole ratio (e.g., 10:1 to 100:1), and terminal groups can be converted to carboxyl functionality via reaction with trimellitic anhydride for subsequent grafting of polyether blocks [2]. These star-shaped oligoimides are soluble in organic solvents, enabling purification and characterization, and serve as reactive precursors for high-temperature thermosets, toughened network polymers, and compatibilizers for polyimide blends.

Hyperbranched and Copolymer PEI Systems with Tunable Thermoplastic–Thermoset Balance

By copolymerizing 4-(3-aminophenoxy)phthalic acid (AB monomer) with 4,5-bis(3-aminophenoxy)phthalic acid (AB₂ monomer) in molten benzoic acid, hyperbranched co-PEIs with controlled ratios of linear to branched units are obtained [1]. The resulting materials combine the processability of linear thermoplastic segments with the functionality and crosslinking potential of hyperbranched domains. The co-PEI composition can be tuned to yield soluble thermoplastics (when AB content dominates) or curable systems with terminal amino or anhydride groups for subsequent crosslinking, enabling a single monomer platform to span applications from injection-moldable thermoplastics to high-temperature thermosetting matrices for advanced composites.

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